Stereochemical Configuration: (R)-Enantiomer vs. (S)-Enantiomer (CAS 869318-89-8) and Racemate (CAS 1145691-25-3)
The target compound is the single (R)-enantiomer, defined by the Cahn–Ingold–Prelog configuration at the α-carbon (C-1) of the benzylic amine. The (S)-enantiomer (CAS 869318-89-8) and racemic mixture (CAS 1145691-25-3) share identical computed achiral properties—predicted boiling point 275.1±35.0 °C, density 1.082±0.06 g/cm³, and XLogP3 = 3.7 —but differ fundamentally in their interaction with chiral environments. In the α-trifluoromethyl amine pharmacophore class, stereochemical identity has been demonstrated to critically influence molecular potency; for example, odanacatib (a benzylic α-CF3 amine advanced to Phase III trials) derives its activity from a specific enantiomeric configuration [1]. Procurement of the defined (R)-enantiomer ensures reproducible stereochemical input for asymmetric synthesis, chiral chromatography method development, and stereospecific biological assays.
| Evidence Dimension | Absolute stereochemistry (Cahn–Ingold–Prelog at C-1) |
|---|---|
| Target Compound Data | (R)-configuration; InChI stereodescriptor /t12-/m1/s1 |
| Comparator Or Baseline | (S)-enantiomer (CAS 869318-89-8): /t12-/m0/s1; Racemate (CAS 1145691-25-3): unspecified stereochemistry |
| Quantified Difference | Identical predicted achiral properties; stereochemical divergence affects chiral recognition (no direct comparative biological data available for this specific pair) |
| Conditions | Computed physicochemical properties; stereochemical assignment by InChI and SMILES notation |
Why This Matters
Procurement of the specific (R)-enantiomer eliminates stereochemical ambiguity, which is essential for reproducible SAR studies and chiral method development where enantiomeric identity can determine biological activity.
- [1] M. Kumari, P. G. Isenegger, R. J. Mudd, et al. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. ACS Catalysis, 2020, 10(21), 12507–12536. doi: 10.1021/acscatal.0c03569. View Source
